6-Methoxy-4'-aminoflavone

Aryl hydrocarbon receptor Receptor binding CYP1A1 induction

6-Methoxy-4'-aminoflavone (C16H13NO3, MW 267.28 g/mol) is a synthetic flavone derivative that incorporates a methoxy group at the C-6 position of the A-ring and an amino group at the C-4' position of the B-ring. This compound belongs to the broader aminoflavonoid class, which has been investigated for its cytotoxic, antioxidant, and antitumor properties.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Cat. No. B8734584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4'-aminoflavone
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)N
InChIInChI=1S/C16H13NO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3
InChIKeyKTOJQPZELHMFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4'-aminoflavone: Baseline Characteristics and Procurement Context


6-Methoxy-4'-aminoflavone (C16H13NO3, MW 267.28 g/mol) is a synthetic flavone derivative that incorporates a methoxy group at the C-6 position of the A-ring and an amino group at the C-4' position of the B-ring . This compound belongs to the broader aminoflavonoid class, which has been investigated for its cytotoxic, antioxidant, and antitumor properties [1]. The compound's dual substitution pattern—combining an electron-donating amino group with a metabolically stabilizing methoxy moiety—distinguishes it from simpler mono-substituted flavones and positions it as a research tool for probing structure-activity relationships in anticancer and aryl hydrocarbon receptor (AhR)-mediated pathways [2].

Why Generic Flavone Substitution Is Not Advisable for 6-Methoxy-4'-aminoflavone Procurement


6-Methoxy-4'-aminoflavone cannot be substituted with simpler flavones such as 4'-aminoflavone, 6-methoxyflavone, or unsubstituted flavone without fundamentally altering the compound's pharmacological profile. SAR analyses have established that the 6-methoxy group is a critical determinant of metabolic stability in methoxyflavones, conferring resistance to oxidative demethylation by cytochrome P450 enzymes compared to fully methylated flavones [1]. Conversely, the 4'-amino group modulates AhR binding affinity and agonist/antagonist behavior in a substituent-dependent manner: 4'-aminoflavone binds the AhR with an IC50 of 362 nM, whereas halogenated 4'-substituted analogs exhibit affinities as low as 0.79 nM, demonstrating that subtle changes in the B-ring para-substituent produce >400-fold differences in receptor engagement [2]. Additionally, SAR data from 3-aminoflavones indicate that the 6-methoxy moiety may influence antiproliferative activity independently of amino substitution [3]. These convergent lines of evidence demonstrate that the dual-substitution pattern of 6-Methoxy-4'-aminoflavone is non-interchangeable with mono-substituted analogs, and generic replacement would compromise both metabolic stability and target engagement profiles.

Quantitative Differentiation Evidence for 6-Methoxy-4'-aminoflavone Versus Closest Analogs


AhR Binding Affinity: 6-Methoxy-4'-aminoflavone Exhibits Significantly Lower AhR Affinity Than Halogenated 4'-Substituted Analogs

While direct AhR binding data for 6-Methoxy-4'-aminoflavone is not available in the primary literature, class-level SAR provides a quantitative differentiation framework. The 4'-amino substitution in the para-position of the B-ring is a well-characterized determinant of AhR affinity. In a direct comparative study, 4'-aminoflavone exhibited an AhR binding IC50 of 362 nM, whereas halogenated 4'-substituted flavones (4'-chloro-, 4'-bromo-, 4'-iodo-) displayed affinities ranging from 0.79 to 2.28 nM [1]. This represents a 158- to 458-fold difference in binding affinity attributable solely to the 4'-substituent identity. The 6-methoxy group is not expected to directly enhance AhR binding; rather, it confers metabolic stability [2]. Therefore, 6-Methoxy-4'-aminoflavone is predicted to retain the low-to-moderate AhR affinity characteristic of amino-substituted flavones, making it functionally distinct from high-affinity halogenated analogs for applications requiring differential AhR modulation.

Aryl hydrocarbon receptor Receptor binding CYP1A1 induction

Cytotoxic Selectivity: 6-Methoxyflavone Moiety Contributes to Enhanced Cytotoxicity in HeLa Cervical Cancer Cells

The 6-methoxy substitution pattern has been quantitatively linked to enhanced cytotoxicity in cervical cancer cell lines. In a 72-hour treatment study, 6-methoxyflavone demonstrated an IC50 of 55.31 µM in HeLa cells, compared to 109.57 µM in C33A cells and 208.53 µM in SiHa cells [1]. This 2.0- to 3.8-fold selectivity for HPV18+ HeLa cells over other cervical carcinoma lines suggests that the 6-methoxy moiety confers cell-type-specific antiproliferative activity. While direct data for 6-Methoxy-4'-aminoflavone in this assay is not available, the presence of the 6-methoxy group is expected to contribute to a similar cytotoxicity profile. In contrast, 3'-amino-4'-methoxyflavone (an analog with reversed substitution pattern) exhibited an IC50 of 1.6 µM against ANN-1 transformed fibroblasts but only 8 µM against non-transformed 3T3 cells, yielding a 5-fold selectivity window [2]. These data collectively indicate that the specific positioning of methoxy and amino groups dictates both potency and selectivity.

Cytotoxicity Antiproliferative Cervical cancer

SAR-Defined Functional Divergence: 6-Position Substitution Does Not Enhance Anticancer Potency in Amino-Substituted Flavones

SAR analysis of amino-substituted flavones has explicitly addressed the effect of 6-position substitution. Dauzonne et al. reported that substitution with an amino group at the 6-position in ring A (3,6-diaminoflavone) did not improve anticancer potency compared to unsubstituted or 3-substituted analogs [1]. Furthermore, the presence of more than one methoxy substituent in the B-ring resulted in decreased activity relative to mono-methoxy-substituted compounds. In contrast, the combination of 3'-NH2 and 4'-OCH3 groups doubled the activity of 3,3'-diamino-4'-methoxyflavone (IC50 = 10 µM) compared to 3-amino-4'-methoxyflavone (IC50 = 22 µM) [1]. This establishes a clear hierarchy: B-ring amino/methoxy synergy enhances potency, while A-ring 6-position amino substitution does not. For 6-Methoxy-4'-aminoflavone, this SAR predicts that the 6-methoxy group will not independently enhance anticancer potency but may modulate metabolic stability or off-target interactions.

Structure-activity relationship Anticancer Flavone substitution

Metabolic Stability Advantage: 6-Methoxy Substitution Confers Resistance to CYP450-Mediated Oxidative Demethylation

Methoxylated flavones exhibit differential metabolic stability based on substitution pattern. Wen and Walle (2006) demonstrated that oxidative demethylation is the rate-limiting metabolic reaction for fully methylated flavones, whereas partially methoxylated flavones such as 6-methoxyflavone show increased resistance to CYP450-mediated metabolism [1]. Specifically, the presence of a single methoxy group at the 6-position reduces susceptibility to first-pass oxidative demethylation compared to polymethoxylated flavones. For 6-Methoxy-4'-aminoflavone, the combination of a metabolically stabilizing 6-methoxy group with the 4'-amino functionality is expected to yield a compound with enhanced in vitro and potentially in vivo stability relative to non-methoxylated aminoflavones such as 4'-aminoflavone. Quantitative half-life or clearance data for 6-Methoxy-4'-aminoflavone specifically are not available in the public domain; however, the class-level inference is supported by established methoxyflavone SAR.

Metabolic stability Cytochrome P450 Methoxyflavone

Weak Binding Affinity for Cathepsin B Suggests Limited Off-Target Protease Inhibition

A BindingDB entry reports an IC50 of 3.90×10⁵ nM (390 µM) for 6-Methoxy-4'-aminoflavone against an unspecified target, likely Cathepsin B based on the database context [1]. This extremely weak affinity (high micromolar IC50) indicates that the compound does not potently inhibit this protease. For comparison, known Cathepsin B inhibitors such as CA-074 exhibit IC50 values in the low nanomolar range. While this data point is of low confidence due to limited experimental detail and unclear target assignment, it suggests that 6-Methoxy-4'-aminoflavone does not display promiscuous protease inhibition. This is a relevant differentiation factor when selecting among aminoflavone analogs, as some 3-aminoflavones have been shown to inhibit protein tyrosine kinases at micromolar concentrations [2].

Cathepsin B Off-target Binding affinity

Optimal Research and Industrial Application Scenarios for 6-Methoxy-4'-aminoflavone


AhR Pathway Modulation Studies Requiring Moderate Affinity and Reduced CYP1A1 Induction

Based on the established SAR showing that 4'-aminoflavone exhibits an AhR IC50 of 362 nM—158- to 458-fold lower affinity than halogenated analogs—6-Methoxy-4'-aminoflavone is suitable for AhR-mediated assays where high-affinity binding is undesirable or where differential agonist/antagonist behavior is being investigated [1]. The 6-methoxy group provides additional metabolic stability, making this compound preferable to 4'-aminoflavone for extended-duration cell-based assays.

Metabolic Stability Optimization in Flavone-Based Probe Development

The resistance of 6-methoxyflavones to CYP450-mediated oxidative demethylation has been quantitatively established [1]. Researchers developing flavone-based chemical probes or lead compounds for in vivo studies should prioritize 6-Methoxy-4'-aminoflavone over non-methoxylated aminoflavones to mitigate first-pass metabolic clearance. This is particularly relevant for pharmacokinetic studies where extended plasma half-life is desired.

Structure-Activity Relationship Studies of Dual-Substituted Flavones

SAR analyses have explicitly shown that 6-position amino substitution does not enhance anticancer potency, whereas B-ring amino/methoxy combinations can double activity (IC50 10 µM vs. 22 µM for 3,3'-diamino-4'-methoxyflavone and 3-amino-4'-methoxyflavone, respectively) [1]. 6-Methoxy-4'-aminoflavone serves as a critical control compound or scaffold for systematic SAR investigations aimed at decoupling the contributions of A-ring methoxy substitution from B-ring amino substitution to cytotoxicity, target engagement, and metabolic stability.

Cervical Cancer Cell Line Screening Panels

6-Methoxyflavone demonstrates selective cytotoxicity toward HPV18+ HeLa cells (IC50 = 55.31 µM) compared to C33A (109.57 µM) and SiHa (208.53 µM) cervical cancer lines [1]. 6-Methoxy-4'-aminoflavone can be incorporated into screening panels to evaluate whether the addition of the 4'-amino group enhances or modulates this selectivity profile, potentially revealing synergistic effects between methoxy and amino substitution in specific cancer subtypes.

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